Big gastrin

Description

Properties

CAS No. |

53988-98-0 |

|---|---|

Molecular Formula |

C132H194N40O49S |

Molecular Weight |

3157.3 g/mol |

IUPAC Name |

(4S)-4-[[2-[[2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C132H194N40O49S/c1-66(2)45-84(169-125(214)78-27-34-92(175)156-78)120(209)147-54-96(179)143-60-103(186)158-75(25-32-90(135)173)117(206)152-64-106(189)171-42-15-23-88(171)131(220)150-56-98(181)140-51-93(176)139-52-94(177)141-58-100(183)155-68(4)116(205)168-86(48-112(199)200)121(210)148-55-97(180)142-59-102(185)157-73(21-11-13-40-133)122(211)161-74(22-12-14-41-134)123(212)162-76(26-33-91(136)174)119(208)153-65-107(190)172-43-16-24-89(172)132(221)151-57-99(182)144-61-104(187)159-79(29-36-109(193)194)124(213)164-81(31-38-111(197)198)127(216)165-80(30-37-110(195)196)126(215)163-77(28-35-108(191)192)118(207)149-63-101(184)154-67(3)115(204)146-53-95(178)145-62-105(188)160-85(47-70-50-138-72-20-10-9-19-71(70)72)129(218)166-82(39-44-222-5)128(217)170-87(49-113(201)202)130(219)167-83(114(137)203)46-69-17-7-6-8-18-69/h6-10,17-20,50,66-68,73-89,138H,11-16,21-49,51-65,133-134H2,1-5H3,(H2,135,173)(H2,136,174)(H2,137,203)(H,139,176)(H,140,181)(H,141,177)(H,142,180)(H,143,179)(H,144,182)(H,145,178)(H,146,204)(H,147,209)(H,148,210)(H,149,207)(H,150,220)(H,151,221)(H,152,206)(H,153,208)(H,154,184)(H,155,183)(H,156,175)(H,157,185)(H,158,186)(H,159,187)(H,160,188)(H,161,211)(H,162,212)(H,163,215)(H,164,213)(H,165,216)(H,166,218)(H,167,219)(H,168,205)(H,169,214)(H,170,217)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)/t67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 |

InChI Key |

RZIMNEGTIDYAGZ-HNSJZBNRSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C6CCC(=O)N6 |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C6CCC(=O)N6 |

sequence |

XLGGQGPGGGGADGGKKQGPGGEEEEGAGGWMDF |

Synonyms |

ig gastrin big-big gastrin gastrin 34 gastrin 52 gastrin 71 gastrin-34 human gastrin-52 gastrin-71 glycine-extended gastrin 34 pro-gastrin progastrin progastrin (1-80) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physiological Functions of "Big Gastrin" (G-34)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin, a critical peptide hormone, orchestrates gastric acid secretion and mucosal growth. It exists in several molecular forms, with "big gastrin" (G-34) being a predominant circulating form alongside "little gastrin" (G-17). This technical guide provides a comprehensive overview of the physiological functions of G-34, with a focus on its comparative bioactivity with G-17, its signaling pathways, and its trophic effects on the gastric epithelium. Detailed experimental protocols for the study of gastrin and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Gastrin is synthesized in G-cells located in the antrum of the stomach and the duodenum. Post-translational processing of its precursor, preprogastrin, results in various bioactive peptides, most notably G-34 and G-17. While both forms share the same biologically active C-terminal tetrapeptide amide, their distinct N-terminal extensions confer different pharmacokinetic and pharmacodynamic properties. Understanding the specific physiological roles of G-34 is crucial for elucidating the complex regulation of gastric function in both health and disease states, such as Zollinger-Ellison syndrome, where hypergastrinemia is a key feature.

Comparative Physiology of G-34 and G-17

The primary physiological roles of gastrin are the stimulation of gastric acid secretion and the promotion of gastric mucosal growth.[1] G-34 and G-17, while qualitatively similar in their effects, exhibit significant quantitative differences in their activity and clearance.

Gastric Acid Secretion

Both G-34 and G-17 stimulate gastric acid secretion by binding to the cholecystokinin B (CCKB) receptor on parietal cells and enterochromaffin-like (ECL) cells.[2] However, their potencies and durations of action differ. Studies have shown that on a molar basis, G-34 and G-17 have similar potencies for stimulating gastric acid secretion when equivalent blood concentrations are achieved.[3] Due to its longer half-life, an equimolar intravenous dose of G-34 results in a much larger total acid response compared to G-17.[3]

Trophic Effects

Gastrin exerts a significant trophic, or growth-promoting, effect on the gastric mucosa, particularly the oxyntic mucosa.[1][4] This effect is characterized by an increase in mucosal weight and thickness.[1] Sustained hypergastrinemia, whether from exogenous administration or endogenous overproduction, leads to hypertrophy and hyperplasia of ECL cells.[1] This trophic action is a direct effect of gastrin on ECL cells, which possess gastrin receptors.[5] The proliferation of progenitor cells in the gastric glands, however, appears to be an indirect effect mediated by growth factors released from ECL and parietal cells in response to gastrin stimulation.[5]

Quantitative Data

The following table summarizes the key quantitative parameters of human G-34 and G-17.

| Parameter | "this compound" (G-34) | "Little Gastrin" (G-17) | Reference |

| Amino Acids | 34 | 17 | [6] |

| Molecular Weight | ~3839 Da | ~2098 Da | |

| Plasma Half-Life | ~44 minutes | ~8 minutes | [3] |

| Receptor Binding | Binds to CCKB receptor with similar affinity to G-17 | Binds to CCKB receptor with high affinity | [2] |

| Potency for Acid Secretion | Similar to G-17 at equivalent blood concentrations | Potent stimulator of gastric acid secretion | [3] |

| Basal Serum Levels (Fasting) | ~12 pmol/L (in duodenal ulcer patients) | ~6 pmol/L (in duodenal and gastric ulcer patients) | [7] |

| Postprandial Serum Levels | Peak increase of ~10 pmol/L over basal (in duodenal ulcer patients) | Increases approximately three-fold from basal | [7] |

Signaling Pathways

Upon binding to the CCKB receptor, a G-protein coupled receptor (GPCR), gastrin initiates a cascade of intracellular signaling events.[2][8]

Gastric Acid Secretion Signaling Pathway

The binding of G-34 to the CCKB receptor on parietal and ECL cells activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC ultimately lead to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of hydrochloric acid into the gastric lumen. In ECL cells, this signaling cascade stimulates the release of histamine, which then acts in a paracrine manner on H2 receptors on parietal cells to further stimulate acid secretion.

References

- 1. Trophic effects of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrin and the trophic control of gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of gastric mucosal proliferation induced by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular forms of gastrin in peptic ulcer: comparison of serum and tissue concentrations of G17 and G34 in gastric and duodenal ulcer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are CCKB agonists and how do they work? [synapse.patsnap.com]

The Enduring Influence of "Big Gastrin" (G-34) on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physiological role and mechanism of action of "big gastrin" (G-34), a major circulating form of the hormone gastrin. We will explore its biosynthesis, signaling pathways, comparative potency relative to other gastrin isoforms, and the experimental methodologies used to investigate its function. This document is intended to serve as a technical resource for professionals engaged in gastroenterology research and the development of therapeutics targeting gastric acid secretion.

Introduction to Gastrin Isoforms

Gastrin is the principal hormonal regulator of gastric acid secretion and also exerts a significant trophic effect on the gastric mucosa.[1][2] It is synthesized and secreted by G-cells located in the gastric pits of the stomach's antrum and, to a lesser extent, the duodenum.[2][3] Gastrin exists in several molecular forms, resulting from the post-translational processing of its precursor, preprogastrin.[3][4] The two most biologically significant and abundant forms in circulation are:

-

Gastrin-34 (G-34 or "this compound"): A 34-amino acid peptide, which is the predominant form in the circulation.[1][5]

-

Gastrin-17 (G-17 or "Little Gastrin"): A 17-amino acid peptide, which is the C-terminal portion of G-34.[6]

Both forms share an identical C-terminal pentapeptide sequence, which is essential for their biological activity.[1] While G-17 was initially considered the more potent secretagogue, evidence indicates that G-34 has a comparable, if not greater, overall physiological impact due to its significantly longer circulatory half-life.[7][8]

Biosynthesis and Processing of this compound (G-34)

The production of G-34 is a multi-step process involving enzymatic cleavage of a larger precursor molecule.

-

Preprogastrin to Progastrin: The GAST gene encodes a 101-amino acid precursor peptide called preprogastrin.[4] Following synthesis, preprogastrin is translocated into the endoplasmic reticulum where its signal peptide is cleaved to form the 80-amino acid prohormone, progastrin.[4]

-

Progastrin Processing: Progastrin is then transported through the Golgi apparatus and packaged into secretory granules.[9] Within these granules, prohormone convertases (PCs), primarily PC1/3 and PC2, perform endoproteolytic cleavage at specific dibasic amino acid sites.[9][10]

-

Formation of G-34: Cleavage of progastrin by PC1/3 at Arg57-Arg58 yields glycine-extended G-34 (G-34-Gly).[9] The C-terminal glycine residue is then converted to an amide group by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM), producing the mature, biologically active G-34.[9] Further cleavage of G-34 at Lys74-Lys75 by a prohormone convertase can then generate G-17.[9]

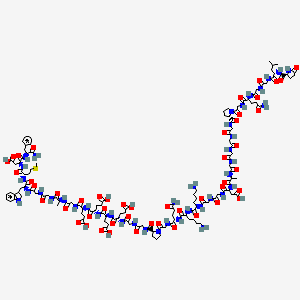

Caption: Post-translational processing of progastrin to G-34 and G-17.

Mechanism of Action: Stimulating the Gastric Acid Pump

G-34 stimulates gastric acid (HCl) secretion from parietal cells through both direct and indirect pathways, mediated by the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor for which gastrin and cholecystokinin (CCK) have similar high affinities.[11][12][13]

-

Indirect Pathway (Primary): This is considered the main physiological route for gastrin-stimulated acid secretion.[3][14][15] G-34 binds to CCK2 receptors on enterochromaffin-like (ECL) cells located in the gastric mucosa. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to the release of histamine from ECL cells. Histamine then acts as a paracrine mediator, binding to H2 receptors on adjacent parietal cells, activating adenylyl cyclase, increasing intracellular cAMP, and potently stimulating the H+/K+-ATPase (proton pump).[2][14]

-

Direct Pathway: G-34 can also bind directly to CCK2 receptors on the basolateral membrane of parietal cells.[13] This interaction also activates the Gq/PLC/IP3/Ca2+ signaling cascade, leading to a direct, albeit less potent, stimulation of the H+/K+-ATPase.[13][16] Gastrin signaling also potentiates the effects of other secretagogues like acetylcholine.[13]

Caption: Direct and indirect signaling pathways of G-34 on gastric acid secretion.

Comparative Physicochemical and Kinetic Properties

While both G-34 and G-17 stimulate the same receptor, their differing physicochemical properties result in distinct pharmacokinetic and pharmacodynamic profiles. G-34's longer half-life means it persists in the circulation, providing a more sustained stimulus for acid secretion compared to the more transient effect of G-17.

| Property | This compound (G-34) | Little Gastrin (G-17) | Reference(s) |

| Amino Acids | 34 | 17 | [5],[6] |

| Molecular Weight | ~3839 Da | ~2098 Da | [5] |

| Circulatory Half-Life (Human) | ~44 minutes | ~8 minutes | [7],[8] |

| Circulatory Half-Life (Dog) | ~11.5 - 16.8 minutes | ~4.85 minutes | [17],[5] |

| Receptor Affinity | High affinity for CCK2R | High affinity for CCK2R | [11] |

| Acid Secretion Potency | On a molar basis, G-34 and G-17 have similar acid-stimulating activity when equivalent blood concentrations are achieved. However, due to its longer half-life, an equimolar intravenous dose of G-34 produces a much larger total acid response over time compared to G-17. | On a molar basis, G-17 and G-34 have similar acid-stimulating activity when equivalent blood concentrations are achieved. | [7],[17],[8] |

Role in Pathophysiology

An overproduction of gastrin, including G-34, by tumors known as gastrinomas leads to Zollinger-Ellison syndrome.[5] The resulting hypergastrinemia causes excessive and unregulated gastric acid secretion, leading to severe peptic ulcer disease.[3][5] Conversely, in conditions of low stomach acid (hypochlorhydria), such as in autoimmune atrophic gastritis, G-cell activity is stimulated, leading to compensatory high levels of circulating gastrin.[3]

Experimental Protocols for Studying this compound

Investigating the effects of G-34 requires a combination of in vivo and in vitro methodologies to assess its impact on acid secretion and to quantify its presence.

In Vivo Measurement of Gastric Acid Secretion

This protocol provides a general framework for assessing G-34-stimulated acid secretion in a human or large animal model using intragastric titration.

Objective: To quantify the rate of gastric acid secretion in response to intravenous infusion of G-34.

Methodology:

-

Subject Preparation: The subject fasts overnight. A multilumen nasogastric tube is inserted into the stomach, with its position confirmed radiologically.[18]

-

Basal Acid Output (BAO): Gastric contents are collected by continuous suction for a baseline period (e.g., four 15-minute intervals) to determine the basal acid output.[18][19]

-

G-34 Infusion: A sterile solution of synthetic human G-34 is infused intravenously at a constant rate. Doses can be graded to establish a dose-response curve.

-

Intragastric Titration: Throughout the infusion, the pH of the gastric contents is continuously monitored. A solution of sodium bicarbonate (e.g., 0.1 M NaHCO3) is infused into the stomach at a variable rate to maintain a constant target pH (e.g., pH 5.0 or 5.5).[20][21]

-

Calculation: The rate of acid secretion is calculated from the amount of bicarbonate infused over a specific time period, as it directly neutralizes the secreted acid. The results are typically expressed in millimoles of H+ per hour (mmol/h).[20][22]

-

Data Analysis: The stimulated acid secretion rate is compared to the basal rate to determine the effect of G-34.

Caption: Experimental workflow for in vivo measurement of G-34 stimulated acid secretion.

In Vitro Measurement of Acid Secretion (Aminopyrine Uptake Assay)

This assay indirectly measures acid secretion in isolated gastric glands or parietal cells by quantifying the accumulation of a weak base, [14C]-aminopyrine.

Objective: To assess the direct effect of G-34 on parietal cell acid production.

Methodology:

-

Gastric Gland Isolation: Gastric glands are isolated from animal (e.g., rabbit, mouse) stomach mucosa by enzymatic digestion, typically using collagenase.[23]

-

Incubation: Aliquots of the isolated glands are suspended in a buffer medium. They are incubated at 37°C with [14C]-aminopyrine (a weak base with a pKa of 5.0) and various concentrations of G-34 or other secretagogues (e.g., histamine, carbachol).[16][23]

-

Mechanism: In its unprotonated state, aminopyrine freely diffuses across cell membranes. When parietal cells are stimulated and secrete acid into their canaliculi, the aminopyrine becomes protonated and trapped within these acidic compartments.[23][24]

-

Separation and Lysis: After incubation (e.g., 30 minutes), the glands are separated from the medium by centrifugation. The cell pellets are then lysed.

-

Quantification: The amount of trapped [14C]-aminopyrine in the lysed cells is quantified using a scintillation counter.[23]

-

Calculation: An accumulation ratio is calculated (radioactivity inside the cells / radioactivity in the medium), which serves as an index of acid secretion.[23]

Quantification of this compound (Radioimmunoassay)

Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of G-34 in biological fluids like serum or plasma.

Objective: To determine the circulating levels of G-34.

Methodology:

-

Principle: The assay is based on the principle of competitive binding.[25] Unlabeled G-34 in a sample competes with a fixed amount of radiolabeled G-34 (e.g., 125I-G-34) for binding to a limited number of specific anti-gastrin antibodies.

-

Procedure:

-

A known quantity of patient serum, calibrators, or controls is incubated with the anti-gastrin antibody and the 125I-labeled G-34 tracer.[25]

-

During incubation, a competitive reaction occurs. The higher the concentration of unlabeled G-34 in the sample, the less radiolabeled G-34 will bind to the antibody.

-

-

Separation: After reaching equilibrium, the antibody-bound gastrin is separated from the free (unbound) gastrin, often using a second antibody or a precipitation agent like polyethylene glycol.[25][26]

-

Detection: The radioactivity of the bound fraction is measured in a gamma counter.

-

Standard Curve: A standard curve is generated by plotting the radioactivity of known concentrations of G-34. The concentration of G-34 in the patient samples is then determined by interpolating their radioactivity values from this curve.[25]

Conclusion

This compound (G-34) is a crucial component of the hormonal control of gastric function. Its prolonged circulatory half-life makes it a key contributor to the sustained acid secretion observed following a meal. Understanding the distinct biosynthesis, signaling, and pharmacokinetic properties of G-34 compared to other gastrin isoforms is essential for researchers in physiology and pharmacology. The experimental protocols detailed herein provide the foundational methodologies for further investigation into the role of this compound in both health and disease, and for the development of novel therapeutics targeting the pathways it regulates.

References

- 1. Gastrin [vivo.colostate.edu]

- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gastrin - Wikipedia [en.wikipedia.org]

- 4. Frontiers | hPG80 (circulating progastrin) as a blood biomarker for high-grade glial tumors: A pilot study [frontiersin.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. [Co-existence and co-release of gastrin 34 N-terminal fragment with gastrin 17 in rat stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prohormone convertases 1/3 and 2 together orchestrate the site-specific cleavages of progastrin to release gastrin-34 and gastrin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 13. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Parietal cell - Wikipedia [en.wikipedia.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Comparison of biological activity and disappearance rates of synthetic this compound, little gastrin and minigastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 20. pH dependence of acid secretion and gastrin release in normal and ulcer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies on the mechanisms of food-stimulated gastric acid secretion in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. diasource-diagnostics.com [diasource-diagnostics.com]

- 26. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Post-Translational Processing of "Big Gastrin" (G-34): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate molecular processes involved in the synthesis and post-translational modification of "big gastrin" (G-34), a crucial peptide hormone regulating gastric acid secretion. This document details the journey from the genetic blueprint to the biologically active hormone, offering insights for researchers in gastroenterology, endocrinology, and pharmacology.

From Gene to Precursor: The Synthesis of Preprogastrin

The synthesis of all gastrin isoforms, including G-34, commences with the transcription and translation of the GAST gene. In humans, this gene is located on chromosome 17q21 and comprises three exons that encode a 101-amino acid precursor protein known as preprogastrin.[1][2]

The initial translation product, preprogastrin, has a calculated molecular mass of approximately 11.4 kDa.[2] Its primary structure consists of a 21-amino acid N-terminal signal sequence, a spacer peptide, the bioactive gastrin domain, and a C-terminal flanking peptide.[1][2] This signal peptide is essential for guiding the nascent polypeptide into the endoplasmic reticulum (ER), the first destination in its processing journey.[2]

Inside the ER, a membrane-bound signal peptidase swiftly cleaves the signal sequence between alanine-21 and serine-22, yielding the 80-amino acid intermediate, progastrin.[1][2] This initial cleavage is a critical step, marking the transition from a preprohormone to a prohormone.

The Journey Through the Secretory Pathway: Post-Translational Modifications

Progastrin undergoes a series of crucial post-translational modifications as it traverses the secretory pathway, from the Golgi apparatus to mature secretory granules. These modifications are essential for generating biologically active gastrin molecules.

Sulfation and Phosphorylation

Within the trans-Golgi network, progastrin can undergo two important modifications: sulfation and phosphorylation.[2] Sulfation occurs on a tyrosine residue, and phosphorylation on a serine residue.[2][3] While not obligatory for the subsequent cleavage steps, these modifications can influence the efficiency of progastrin maturation.[1][3]

Endoproteolytic Cleavage: The Role of Prohormone Convertases

The major proteolytic processing of progastrin occurs within the maturing dense-core secretory granules of the regulated secretory pathway.[2] This process is orchestrated by endopeptidases known as prohormone convertases (PCs), which cleave the polypeptide at specific pairs of basic amino acid residues.[2][4]

The key enzymes involved in progastrin processing are PC1/3 and PC2.[2][5]

-

PC1/3 is active in the early secretory pathway, where the pH is neutral (around 7). It cleaves progastrin after the Arginine36-Arginine37 and Arginine73-Arginine74 sequences.[2] The cleavage at Arg73-Arg74 is a pivotal step in the generation of G-34.[2]

-

PC2 acts on the Lysine53-Lysine54 site.[5]

The differential action of these convertases at three dibasic consensus sites within progastrin leads to the production of various gastrin forms.[2] The primary pathway for "this compound" synthesis involves the cleavage at Arg73-Arg74 by PC1/3.[2]

Exopeptidase Trimming: The Action of Carboxypeptidase E

Following endoproteolytic cleavage by prohormone convertases, the newly exposed C-terminal basic residues (arginine or lysine) are removed by an exopeptidase called Carboxypeptidase E (CPE) .[2][4][6] This trimming step is essential to produce the glycine-extended intermediates, such as G-34-Gly.[2][4] Studies in mice with a deficiency in CPE have shown a significant reduction in amidated gastrin levels and a marked elevation of its precursors, highlighting the critical role of this enzyme in gastrin processing.[6][7]

C-Terminal Amidation: The Final Activation Step

The final and indispensable step for the full biological activity of gastrin is the C-terminal amidation of the glycine-extended intermediates.[4][8] This reaction is catalyzed by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM) .[4][9][10][11] PAM converts the C-terminal glycine residue into a terminal amide group, a modification crucial for receptor binding and subsequent signal transduction.[4][12] The amidation process requires copper as a cofactor.[13]

The resulting 34-amino acid amidated peptide is "this compound" or G-34.[14][15] G-34 can be further cleaved at the Lysine74-Lysine75 bond to generate the smaller, 17-amino acid "little gastrin" (G-17).[8]

Quantitative Overview of Gastrin Forms

The post-translational processing of progastrin results in a heterogeneous population of gastrin-related peptides. The relative abundance of these forms can vary.

| Precursor/Product | Number of Amino Acids | Key Features | Predominant Location | Half-life in Circulation |

| Preprogastrin | 101 | Initial translation product with signal peptide. | Endoplasmic Reticulum | - |

| Progastrin | 80 | Precursor after signal peptide cleavage. | Secretory Pathway | - |

| "this compound" (G-34) | 34 | Major circulating form.[2] | G cells of the stomach and duodenum.[14] | Approximately 15 minutes.[2] |

| "Little Gastrin" (G-17) | 17 | Predominant form in antral tissue.[2][16] | G cells of the stomach antrum.[16] | Approximately 3-5 minutes.[2] |

| Gastrin-14 ("Minigastrin") | 14 | Another bioactive form.[14] | - | - |

| Glycine-extended Intermediates (e.g., G-34-Gly) | 35 (for G-34-Gly) | Precursors to amidated gastrins.[4] | Secretory Granules | - |

Visualizing the Pathway

The synthesis and processing of "this compound" can be visualized as a multi-step pathway involving specific enzymes and cellular compartments.

Caption: The biosynthetic pathway of "this compound" (G-34) from the GAST gene to the mature hormone.

Key Experimental Protocols

The elucidation of the gastrin synthesis pathway has relied on a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

Radioimmunoassay (RIA) for Gastrin Quantification

Principle: RIA is a highly sensitive technique used to measure the concentration of antigens (in this case, different forms of gastrin) by using antibodies.

Methodology:

-

Antibody Generation: Specific antibodies are raised against different gastrin forms (e.g., G-34, G-17, G-Gly).

-

Radiolabeling: A known quantity of the target gastrin peptide is labeled with a radioisotope (e.g., ¹²⁵I).

-

Competitive Binding: The radiolabeled gastrin and the gastrin in the biological sample (e.g., serum, tissue extract) compete for binding to a limited amount of the specific antibody.

-

Separation: The antibody-bound gastrin is separated from the free gastrin.

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Quantification: The concentration of gastrin in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled gastrin.

High-Performance Liquid Chromatography (HPLC) for Peptide Separation

Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. For gastrin research, reversed-phase HPLC is commonly employed.

Methodology:

-

Sample Preparation: Tissue extracts or plasma samples containing various gastrin forms are prepared and filtered.

-

Injection: The sample is injected into the HPLC system.

-

Separation: The sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase (e.g., a gradient of acetonitrile in water with trifluoroacetic acid) is used to elute the peptides. Peptides are separated based on their hydrophobicity.

-

Detection: As the separated peptides elute from the column, they are detected by a UV detector or by collecting fractions for subsequent analysis by RIA or mass spectrometry.

-

Analysis: The retention time and peak area are used to identify and quantify the different gastrin peptides.

Site-Directed Mutagenesis to Study Enzyme Specificity

Principle: This technique is used to introduce specific mutations into a DNA sequence to study the function of particular amino acid residues in a protein, such as the cleavage sites for prohormone convertases or the substrate specificity of PAM.

Methodology:

-

Plasmid Preparation: A plasmid containing the cDNA for preprogastrin is isolated.

-

Primer Design: Oligonucleotide primers containing the desired mutation are synthesized.

-

PCR Amplification: The plasmid is amplified by PCR using the mutagenic primers, which results in the incorporation of the mutation.

-

Template Removal: The original, non-mutated parental DNA template is digested using a specific enzyme (e.g., DpnI).

-

Transformation: The mutated plasmid is transformed into competent E. coli for replication.

-

Verification: The plasmid DNA is isolated from the bacteria and the mutation is confirmed by DNA sequencing.

-

Expression and Analysis: The mutated preprogastrin is then expressed in a suitable cell line, and the effects on post-translational processing are analyzed using techniques like RIA and HPLC.

Logical Relationships in Gastrin Processing

The sequential and highly regulated nature of gastrin processing can be represented in a logical workflow.

Caption: A logical flowchart illustrating the critical decision points in the post-translational processing of progastrin.

This comprehensive guide provides a detailed technical overview of the synthesis and post-translational processing of "this compound." Understanding these intricate molecular mechanisms is fundamental for researchers and professionals working on the physiological and pathological roles of gastrin and for the development of novel therapeutic strategies targeting gastrin-related pathways.

References

- 1. Progastrin - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Post-translational processing of progastrin: inhibition of cleavage, phosphorylation and sulphation by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prohormone convertases 1/3 and 2 together orchestrate the site-specific cleavages of progastrin to release gastrin-34 and gastrin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of carboxypeptidase E deficiency on progastrin processing and gastrin messenger ribonucleic acid expression in mice with the fat mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Expression and post-translational processing of gastrin in heterologous endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastrin-amidating enzyme in the porcine pituitary and antrum. Characterization of molecular forms and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide alpha-amidation activity in human plasma: relationship to gastrin processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 12. Substrate specificity of the gastrin-amidating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the alpha-amidation of gastrin: effects on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gastrin - Wikipedia [en.wikipedia.org]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Localisation of intestinal gastrin in a distinct endocrine cell type | Nature [preview-nature.com]

Precursor role of "Big gastrin" to gastrin-17

An In-depth Technical Guide on the Precursor Role of "Big Gastrin" to Gastrin-17

Introduction

Gastrin is a critical peptide hormone that primarily regulates the secretion of gastric acid and supports the growth of the gastric mucosa[1]. It exists in several molecular forms, with the two principal bioactive forms being gastrin-34 ("this compound" or G-34) and gastrin-17 ("little gastrin" or G-17)[1]. These numbers denote the number of amino acids in their respective peptide chains. Gastrin-34 serves as a crucial precursor and an intermediate in the biosynthetic pathway that produces the highly potent gastrin-17. Understanding this precursor-product relationship is fundamental for researchers in gastroenterology, endocrinology, and drug development, particularly in the context of pathologies like Zollinger-Ellison syndrome and certain gastrointestinal cancers[2][3].

This technical guide provides a detailed overview of the conversion of G-34 to G-17, summarizing quantitative data, outlining key experimental protocols, and visualizing the core pathways involved.

Biosynthesis and Processing of Gastrin

The synthesis of gastrin is a multi-step process involving post-translational modifications of a larger precursor molecule.

-

Gene Transcription and Translation: The human gastrin (GAST) gene, located on chromosome 17, is transcribed and translated to produce a 101-amino acid precursor peptide known as preprogastrin[3][4].

-

Formation of Progastrin: As the preprogastrin polypeptide enters the endoplasmic reticulum, a 21-amino acid signal sequence is cleaved, resulting in an 80-amino acid peptide called progastrin[4][5]. Progastrin itself is the precursor to all subsequent gastrin forms.

-

Primary Cleavage to Gastrin-34: Within the antral G-cells, progastrin undergoes endoproteolytic cleavage at specific pairs of basic amino acid residues[6]. The dominant pathway involves cleavage that produces gastrin-34 (G-34), a 34-amino acid peptide[5][7]. This process also generates other fragments, including a C-terminal flanking peptide (CTFP)[5]. An intermediate form, glycine-extended G-34 (G34-Gly), is created before the final amidation step, which is necessary for full biological activity[6].

-

Conversion of Gastrin-34 to Gastrin-17: G-34 can then be further processed through cleavage at a Lys-Lys bond to yield the 17-amino acid gastrin-17 (G-17)[8][9]. This conversion is a key step in generating the most abundant form of gastrin found in antral tissue[10]. Like G-34, G-17 also exists in a glycine-extended intermediate form (G17-Gly) before final amidation[6][11]. Pulse-chase experiments have shown that labeled progastrin is first converted to G-34 and its intermediates, followed by the appearance of labeled G-17[11][12].

The enzymes responsible for these cleavages are prohormone convertases (PCs), such as PC1/3 and PC2, while the final C-terminal amidation is catalyzed by peptidyl-glycine alpha-amidating monooxygenase (PAM)[4][6].

Data Presentation: Comparison of Gastrin Forms

The different forms of gastrin exhibit distinct characteristics and physiological properties, which are summarized below.

Table 1: Molecular Characteristics of Human Gastrin Precursors and Products

| Feature | Preprogastrin | Progastrin | Gastrin-34 (G-34) | Gastrin-17 (G-17) |

| Number of Amino Acids | 101[3][4] | 80[2][5] | 34[1] | 17[1] |

| Description | Initial translation product | Cleaved preprogastrin; precursor to all gastrin forms | "this compound"; major circulating form and precursor to G-17 | "Little gastrin"; most potent form and most abundant in antral tissue |

Table 2: Physiological and Kinetic Properties of G-34 and G-17

| Property | Gastrin-34 (G-34) | Gastrin-17 (G-17) |

| Primary Location | Duodenum, Circulation[13] | Antral Mucosa[10][13] |

| Relative Abundance in Antral Mucosa | ~10%[4] | ~85-90%[4][10] |

| Relative Abundance in Circulation | Major circulating form[4] | Less abundant than G-34 in circulation |

| Biological Potency (Acid Secretion) | Less potent than G-17 on a molar basis | 5-6 times more potent than G-34 |

| Serum Half-Life (Humans) | ~15 minutes[4] | ~3-5 minutes[4] |

Note: The slower clearance rate of G-34 contributes to it being the major form found in circulation, despite G-17 being more abundant in tissue.[4]

Experimental Protocols

The study of gastrin processing relies on specific and sensitive techniques to separate and quantify the different molecular forms.

Protocol 1: Radioimmunoassay (RIA) for Gastrin Quantification

Radioimmunoassay is a highly sensitive method used to measure the concentration of gastrins in plasma or tissue extracts[14][15][16].

1. Antigen Preparation (Iodination):

-

Pure synthetic human gastrin-17 is radiolabeled, typically with Iodine-125 (¹²⁵I)[14][17].

-

The iodination reaction targets a tyrosine residue in the gastrin molecule[17].

-

Oxidizing agents like Chloramine-T or Iodogen are commonly used to facilitate the incorporation of ¹²⁵I[17].

-

Following the reaction, the mono-iodinated gastrin (the tracer) is separated from free iodine, unlabeled gastrin, and other byproducts using techniques like High-Performance Liquid Chromatography (HPLC)[17].

2. Antibody Generation:

-

Antibodies specific to different regions of the gastrin molecule are raised in animals (e.g., rabbits, guinea pigs) by immunizing them with gastrin conjugated to a larger carrier protein like bovine serum albumin[14][18]. The specificity of the antibody is crucial for distinguishing between G-17, G-34, and other precursors[19].

3. Assay Procedure:

-

A known quantity of radiolabeled gastrin (tracer) is mixed with a specific volume of the antibody.

-

A standard curve is prepared using known concentrations of unlabeled ("cold") gastrin. The unknown samples (e.g., patient plasma) are run in parallel[17].

-

The unlabeled gastrin in the standards or samples competes with the tracer for binding to the limited number of antibody sites.

-

The mixture is incubated for a set period (e.g., 48-72 hours at 4°C) to reach binding equilibrium[17].

4. Separation of Bound and Free Gastrin:

-

Antibody-bound gastrin is separated from the free (unbound) tracer. A common method is the double-antibody technique or the use of charcoal to adsorb the free gastrin[14][17].

-

After separation (e.g., by centrifugation), the radioactivity in the bound fraction (the precipitate) is measured using a gamma counter[17].

5. Data Analysis:

-

The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.

-

The concentrations in the unknown samples are determined by comparing their results to the standard curve[17].

Protocol 2: Chromatographic Separation of Gastrin Forms

To analyze the specific molecular forms of gastrin (e.g., G-34 vs. G-17), they must first be separated from tissue extracts or plasma.

1. Sample Preparation:

-

Tissue (e.g., antral mucosa) is homogenized in an extraction buffer.

-

Plasma samples are collected in tubes containing protease inhibitors to prevent degradation of the peptides.

2. Gel Filtration Chromatography:

-

This technique separates molecules based on their size[20][21].

-

The sample extract is passed through a column packed with porous beads (e.g., Sephadex).

-

Larger molecules like progastrin and G-34 are excluded from the pores and thus elute from the column faster than smaller molecules like G-17, which enter the pores and have a longer path to travel.

-

Fractions are collected from the column effluent and then analyzed by RIA to determine the amount of immunoreactive gastrin in each fraction, allowing for the identification and quantification of each size variant[9][10].

3. Ion-Exchange Chromatography:

-

This method separates molecules based on their net charge[21][22].

-

The sample is applied to a column containing a charged stationary phase (e.g., DEAE-Cellulose)[10].

-

Gastrin forms, which may differ slightly in charge (e.g., due to sulfation), will bind to the column with different affinities.

-

They are then eluted by changing the pH or salt concentration of the mobile phase. Fractions are collected and assayed by RIA[10].

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The biosynthetic pathway of gastrin from preprogastrin to G-17.

Caption: Experimental workflow for separating and quantifying gastrin forms.

Caption: Gastrin-17 signaling pathway for gastric acid secretion.

Conclusion

"this compound" (G-34) plays an indispensable role as the direct precursor to gastrin-17 (G-17), the most potent form of the hormone responsible for stimulating gastric acid secretion. The conversion from the larger, more stable circulating form (G-34) to the highly active tissue form (G-17) is a tightly regulated process of post-translational modification. A thorough understanding of this biosynthetic pathway, facilitated by robust experimental techniques like radioimmunoassay and chromatography, is essential for both physiological research and the clinical diagnosis and management of hypergastrinemic states. The distinct kinetic and biological profiles of G-34 and G-17 underscore the importance of specific assays capable of differentiating these molecular forms for accurate clinical assessment.

References

- 1. Gastrin - Wikipedia [en.wikipedia.org]

- 2. Progastrin: An Overview of Its Crucial Role in the Tumorigenesis of Gastrointestinal Cancers [mdpi.com]

- 3. Gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Progastrin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Expression and post-translational processing of gastrin in heterologous endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Co-existence and co-release of gastrin 34 N-terminal fragment with gastrin 17 in rat stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromatographic and immunochemical studies on postsecretory processing of gastrin in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pathways of processing of the gastrin precursor in rat antral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Radio-immunoassay of gastrin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radio-immunoassay of gastrin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical significance of gastrin radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. akjournals.com [akjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.journalagent.com [pdf.journalagent.com]

- 22. researchgate.net [researchgate.net]

Big Gastrin's Orchestration of Parietal Cell Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a key peptide hormone, plays a pivotal role in regulating gastric acid secretion. It exists in various molecular forms, with "big gastrin" (G-34) and "little gastrin" (G-17) being the most prominent. This technical guide provides an in-depth exploration of the mechanism of action of this compound on parietal cells, the primary acid-secreting cells of the stomach. We will delve into the signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for studying its effects.

This compound, a 34-amino acid peptide, is a major circulating form of gastrin, particularly in the interdigestive state, and is characterized by a longer half-life compared to its smaller counterpart, G-17.[1] While both forms ultimately elicit the same physiological response—stimulation of hydrochloric acid (HCl) secretion—their pharmacokinetic differences have significant implications for the overall regulation of gastric acidity.

Mechanism of Action: A Two-Pronged Approach

This compound stimulates parietal cells through both a primary indirect pathway and a secondary direct pathway. Both mechanisms are initiated by the binding of G-34 to the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor located on the basolateral membrane of both enterochromaffin-like (ECL) cells and parietal cells.[2][3]

The Predominant Indirect Pathway: Histamine's Crucial Role

The principal mechanism by which this compound stimulates acid secretion in humans is indirect, involving the release of histamine from ECL cells.[2]

-

Binding to ECL Cells: G-34 binds to CCK2 receptors on ECL cells, which are neuroendocrine cells located in the gastric glands in close proximity to parietal cells.

-

Histamine Release: This binding event triggers a signaling cascade within the ECL cell, leading to the synthesis and release of histamine.

-

Parietal Cell Activation: Histamine then diffuses to adjacent parietal cells and binds to H2 receptors, which are Gs-protein coupled receptors.

-

cAMP-Mediated Signaling: Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

Proton Pump Activation: Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the translocation and activation of the H+/K+-ATPase (the proton pump) at the apical membrane of the parietal cell. This pump is responsible for the final step of acid secretion, pumping hydrogen ions into the gastric lumen.[2]

The Direct Pathway: A Modulatory Role

While the indirect pathway is dominant, this compound can also directly stimulate parietal cells, albeit to a lesser extent.

-

Binding to Parietal Cells: G-34 binds to CCK2 receptors present on the parietal cell membrane.[2][4]

-

Gq-Mediated Signaling: The CCK2 receptor on parietal cells is coupled to a Gq-protein.[2]

-

Calcium Mobilization: Activation of the Gq-protein leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Increased Intracellular Calcium: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and increasing intracellular calcium concentrations ([Ca2+]i).[2]

-

Potentiation of Acid Secretion: The rise in intracellular calcium, while having a modest direct stimulatory effect on the H+/K+-ATPase, primarily acts to potentiate the acid secretion stimulated by the cAMP pathway initiated by histamine.[2]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the properties and activity of this compound.

| Parameter | Value | Species | Reference |

| Half-life | 44 minutes | Human | |

| Receptor | Cholecystokinin 2 Receptor (CCK2R) | Human | [2][3] |

| Receptor Affinity (Kd) | Nanomolar (nM) range | Mammalian | [5] |

Table 1: Pharmacokinetic and Receptor Binding Properties of this compound (G-34)

| Comparison | Observation | Species | Reference |

| Acid Secretion Potency | G-34 and G-17 have similar potencies at equivalent blood concentrations. | Human | [1] |

Table 2: Comparative Potency of this compound (G-34) and Little Gastrin (G-17)

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using Graphviz.

References

An In-depth Technical Guide to the Circulating Forms of Gastrin and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the various circulating forms of the peptide hormone gastrin. It details their biosynthesis, post-translational modifications, biological activities, and the signaling pathways they initiate. Furthermore, it includes quantitative data on their concentrations and receptor affinities, alongside detailed methodologies for their analysis, to support advanced research and therapeutic development.

Gastrin Biosynthesis and Post-Translational Processing

Gastrin is a crucial peptide hormone primarily responsible for stimulating gastric acid secretion and promoting the growth of the gastric mucosa.[1][2][3] It is produced by G-cells located in the antrum of the stomach and the duodenum.[3][4] The synthesis of gastrin involves a series of complex post-translational modifications of a precursor molecule.[5][6]

The process begins with the translation of the gastrin gene (GAST) into a 101-amino acid precursor called preprogastrin.[7] Co-translationally, a 21-amino acid signal peptide is cleaved in the endoplasmic reticulum to yield the 80-amino acid progastrin.[7][8] As progastrin moves through the Golgi apparatus and into immature secretory vesicles, it undergoes further enzymatic processing.[8][9] Prohormone convertases cleave progastrin at specific sites, leading to the formation of glycine-extended intermediates, such as G34-Gly and G17-Gly.[6][7] The final and critical step for the classical biological activity of gastrin is the C-terminal α-amidation of these glycine-extended forms by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM).[6][7] This amidation is essential for high-affinity binding to the cholecystokinin 2 (CCK2) receptor.[8] Additional modifications, such as O-sulfation of tyrosine residues, can also occur.[8]

References

- 1. Gastrin [vivo.colostate.edu]

- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Gastrin - Wikipedia [en.wikipedia.org]

- 5. Expression and post-translational processing of gastrin in heterologous endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. Biosynthesis of gastrin. Localization of the precursor and peptide products using electron microscopic-immunogold methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncogenic Role of "Big Gastrin" in Gastric Cancer: A Technical Guide for Researchers

An In-depth Examination of Gastrin-34's Molecular Mechanisms and its Implications for Drug Development

Introduction: Gastrin, a peptide hormone primarily known for its role in stimulating gastric acid secretion, has increasingly been implicated in the pathogenesis of various cancers, including gastric adenocarcinoma. Among its various isoforms, the larger form, "Big gastrin" or gastrin-34 (G-34), is of particular interest to the research and drug development community. Elevated levels of gastrin are associated with an increased risk of gastric cancer.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in gastric cancer development, focusing on its molecular signaling pathways, effects on cancer cell biology, and the experimental methodologies used to elucidate these functions.

Molecular Mechanisms of this compound in Gastric Cancer

This compound exerts its pro-tumorigenic effects primarily through binding to the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[1] This interaction triggers a cascade of intracellular signaling events that promote cell proliferation, inhibit apoptosis, and enhance cell migration and invasion.

Key Signaling Pathways Activated by this compound

The binding of G-34 to CCKBR, a G-protein coupled receptor, initiates signaling through multiple downstream pathways, most notably the MAPK/ERK and PI3K/Akt pathways. These pathways are central to the regulation of cell growth, survival, and differentiation, and their dysregulation is a hallmark of cancer.

-

MAPK/ERK Pathway: Activation of the MAPK/ERK pathway is a critical event in gastrin-induced cell proliferation. Upon G-34 binding, CCKBR activates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK then translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression, such as Cyclin D1.[2]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another crucial mediator of gastrin's oncogenic effects, particularly in promoting cell survival by inhibiting apoptosis. Gastrin stimulation leads to the activation of PI3K, which in turn activates Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, such as Bad, and promote the expression of anti-apoptotic proteins like Bcl-2.

-

Other Signaling Pathways: Emerging evidence suggests the involvement of other signaling pathways in gastrin-mediated gastric cancer progression, including the NF-κB and β-catenin signaling pathways.[3]

digraph "Big_Gastrin_Signaling_Pathways" {

graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.8];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

G34 [label="this compound (G-34)", fillcolor="#FBBC05", fontcolor="#202124"];

CCKBR [label="CCKBR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G_protein [label="G-protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"];

IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ca2 [label="Ca²⁺", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"];

Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"];

MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"];

ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"];

PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];

Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];

NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"];

beta_catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

Anti_Apoptosis [label="Inhibition of Apoptosis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

Migration_Invasion [label="Migration & Invasion", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

Gene_Transcription [label="Gene Transcription\n(e.g., Cyclin D1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

G34 -> CCKBR [color="#5F6368"];

CCKBR -> G_protein [color="#5F6368"];

G_protein -> PLC [color="#5F6368"];

G_protein -> PI3K [color="#5F6368"];

PLC -> IP3 [color="#5F6368"];

PLC -> DAG [color="#5F6368"];

IP3 -> Ca2 [label=" release", fontcolor="#5F6368", color="#5F6368"];

DAG -> PKC [color="#5F6368"];

Ca2 -> PKC [color="#5F6368"];

PKC -> Ras [color="#5F6368"];

Ras -> Raf [color="#5F6368"];

Raf -> MEK [color="#5F6368"];

MEK -> ERK [color="#5F6368"];

ERK -> Gene_Transcription [color="#5F6368"];

PI3K -> Akt [color="#5F6368"];

Akt -> Anti_Apoptosis [color="#5F6368"];

CCKBR -> NFkB [style=dashed, color="#5F6368"];

CCKBR -> beta_catenin [style=dashed, color="#5F6368"];

Gene_Transcription -> Proliferation [color="#5F6368"];

NFkB -> Proliferation [color="#5F6368"];

beta_catenin -> Proliferation [color="#5F6368"];

Akt -> Proliferation [color="#5F6368"];

NFkB -> Migration_Invasion [color="#5F6368"];

}

Figure 2: General workflow for Western Blot analysis.

Conclusion and Future Directions

The evidence strongly supports a significant role for this compound in the development and progression of gastric cancer. Its ability to activate key oncogenic signaling pathways, leading to increased proliferation and decreased apoptosis, makes it and its receptor, CCKBR, attractive targets for therapeutic intervention. The development of specific CCKBR antagonists and anti-gastrin therapies holds promise for the treatment of gastric cancer.[4]

Future research should focus on further dissecting the intricate signaling networks regulated by this compound, identifying novel downstream effectors, and exploring the mechanisms of resistance to anti-gastrin therapies. The use of advanced techniques such as single-cell RNA sequencing and proteomics will be invaluable in uncovering the heterogeneity of cellular responses to this compound and in identifying new therapeutic vulnerabilities.[5][6][7]

References

- 1. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrin-induced gastric adenocarcinoma growth is mediated through cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-omics data of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rna-seqblog.com [rna-seqblog.com]

- 7. Joint single cell DNA-seq and RNA-seq of gastric cancer cell lines reveals rules of in vitro evolution - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of "Big Gastrin": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of "Big Gastrin" (G-34) research. We delve into the seminal experiments that unveiled this larger form of gastrin, detail the methodologies that propelled our understanding, and present key quantitative data for comparative analysis. Furthermore, we provide a comprehensive overview of the gastrin signaling pathway, a critical aspect for drug development professionals.

A Historical Perspective: From a Humble Hypothesis to a Hormonal Family

The story of gastrin began in 1905 with the pioneering work of John Sydney Edkins, who first proposed the existence of a substance in the stomach that stimulates acid secretion. However, it wasn't until 1964 that the hormone was isolated and its structure determined by Roderic Alfred Gregory and Hilda Tracy. Their work laid the foundation for the subsequent discovery of different forms of gastrin.

The narrative of "this compound" is intrinsically linked to the groundbreaking development of radioimmunoassay (RIA) by Rosalyn Yalow and Solomon Berson. While initially focused on insulin, their highly sensitive RIA technique was adapted to measure gastrin levels in the blood with unprecedented accuracy. In 1970, their application of RIA to gastrin revealed the presence of a larger, less acidic form of the hormone in the circulation, which they aptly named "this compound."[1] This discovery challenged the existing understanding of gastrin physiology and opened new avenues of research into the heterogeneity of gut hormones.

Contemporaneously, Gregory and Tracy were also on the trail of this larger gastrin molecule. In 1972, they successfully isolated and characterized two forms of "this compound" from a Zollinger-Ellison tumor, a gastrin-secreting tumor.[2][3] Their work provided the definitive chemical evidence for the existence of G-34 and its relationship to the previously identified "little gastrin" (G-17).

The Gastrin Family: A Comparative Overview

Gastrin exists in several molecular forms, with the most physiologically significant being gastrin-34 (G-34 or "this compound") and gastrin-17 (G-17 or "little gastrin"). Gastrin-14 ("minigastrin") is another, smaller form.[4] These different forms arise from the post-translational processing of a common precursor, preprogastrin.[4] While G-17 is the predominant form in the antrum of the stomach, G-34 is more prevalent in the duodenum.[5][6]

The following tables summarize key quantitative data comparing the different forms of gastrin.

| Parameter | Gastrin-34 (this compound) | Gastrin-17 (Little Gastrin) | Gastrin-14 (Minigastrin) | Reference |

| Amino Acid Residues | 34 | 17 | 14 | [4] |

| Predominant Location | Duodenum | Antrum | - | [5][6] |

| Parameter | Gastrin-34 (this compound) | Gastrin-17 (Little Gastrin) | Gastrin-14 (Minigastrin) | Species | Reference |

| Half-life | ~11.53 min | ~4.85 min | ~1.75 min | Dog | [7] |

| ~44 min | ~8 min | - | Human | [8] | |

| - | 9.5 - 10.5 min | - | Human | [9] | |

| - | ~2.65 min | - | Cat | [10] | |

| Relative Potency for Acid Secretion | Similar to G-17 on an equimolar basis | Similar to G-34 on an equimolar basis | Similar to G-17 and G-34 on an equimolar basis | Dog | [7] |

| Similar to G-17 | Similar to G-34 | - | Human | [8] |

| Condition | Gastrin-34 (G-34) Concentration | Gastrin-17 (G-17) Concentration | Reference |

| Healthy Adult (Fasting) | 126.68 +/- 5.57 pg/ml | 31.00 +/- 2.62 pg/ml | [11] |

| Newborn (Cord Blood) | 163.22 +/- 11.19 pg/ml | 29.28 +/- 4.16 pg/ml | [11] |

| Duodenal Ulcer (Fasting) | 12 pmol/l | ~6 pmol/l | [12] |

| Gastric Ulcer (Fasting) | 29 pmol/l | ~6 pmol/l | [12] |

| Zollinger-Ellison Syndrome | Markedly elevated | Markedly elevated | [13][14][15][16] |

Key Experimental Protocols

The following sections provide detailed methodologies for the seminal experiments in this compound research.

Radioimmunoassay (RIA) for Gastrin (Yalow and Berson)

This protocol outlines the fundamental principles of the competitive binding RIA developed by Yalow and Berson, which was instrumental in the discovery of this compound.

Objective: To quantify the concentration of gastrin in biological samples.

Principle: The assay is based on the competition between unlabeled gastrin (in the sample or standard) and a fixed amount of radiolabeled gastrin for a limited number of binding sites on a specific anti-gastrin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled gastrin in the sample.

Materials:

-

Antibody: Guinea pig anti-porcine gastrin antiserum.

-

Radiolabeled Antigen: Highly purified porcine gastrin labeled with Iodine-125 (¹²⁵I).

-

Standard: Unlabeled porcine gastrin of known concentration.

-

Separation Agent: Anionic exchange resin to separate antibody-bound from free labeled gastrin.[17]

-

Buffers: Appropriate buffers for incubation and washing steps.

-

Gamma Counter: For measuring radioactivity.

Procedure:

-

Antibody Coating (Indirect Method): In a series of tubes, a fixed concentration of the anti-gastrin antibody is added.

-

Competitive Binding:

-

To a set of standard tubes, known concentrations of unlabeled gastrin are added.

-

To the sample tubes, the biological samples (e.g., plasma) are added.

-

A fixed amount of ¹²⁵I-labeled gastrin is added to all tubes.

-

-

Incubation: The mixture is incubated to allow the competitive binding reaction to reach equilibrium.

-

Separation: The antibody-bound gastrin is separated from the free gastrin using an anionic exchange resin.

-

Radioactivity Measurement: The radioactivity of the antibody-bound fraction (or the free fraction) is measured using a gamma counter.

-

Standard Curve Generation: A standard curve is plotted with the percentage of bound radioactivity as a function of the concentration of the unlabeled gastrin standards.

-

Concentration Determination: The concentration of gastrin in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.[18]

Workflow Diagram:

Isolation of "this compound" (Gregory and Tracy)

This protocol describes the general approach used by Gregory and Tracy to isolate "this compound" from Zollinger-Ellison tumor tissue.

Objective: To purify and characterize the larger molecular form of gastrin.

Principle: A multi-step purification process involving various chromatographic and electrophoretic techniques to separate proteins based on their size, charge, and other physicochemical properties.

Materials:

-

Source Material: Zollinger-Ellison tumor tissue, known to be rich in gastrin.

-

Extraction Buffers: Solutions for homogenizing the tissue and solubilizing the peptides.

-

Chromatography Resins:

-

Gel Filtration (e.g., Sephadex): To separate molecules based on size.

-

Ion-Exchange Chromatography: To separate molecules based on charge.

-

-

Electrophoresis System: For further separation based on charge and mass-to-charge ratio.

-

Bioassay System: To test the biological activity (gastric acid secretion) of the purified fractions.

Procedure:

-

Extraction: The tumor tissue is homogenized in an appropriate buffer to extract the peptides.

-

Initial Fractionation (Gel Filtration): The crude extract is subjected to gel filtration chromatography. Fractions are collected and assayed for gastrin-like biological activity. Fractions containing the larger molecular weight activity (eluting earlier than G-17) are pooled.

-

Ion-Exchange Chromatography: The pooled fractions are further purified by ion-exchange chromatography to separate peptides with different net charges.

-

Electrophoresis: The fractions showing high biological activity are subjected to preparative electrophoresis for final purification.

-

Characterization: The purified "this compound" is then subjected to amino acid analysis and sequencing to determine its structure.

Workflow Diagram:

Measurement of Gastrin-Stimulated Gastric Acid Secretion

This protocol outlines a common method for assessing the biological activity of gastrin and its analogues.

Objective: To measure the amount of gastric acid secreted in response to gastrin stimulation.

Principle: A subject is administered a gastrin analogue (e.g., pentagastrin) or a purified gastrin preparation, and the resulting gastric acid output is collected and quantified by titration.

Materials:

-

Stimulant: Pentagastrin, synthetic human gastrin (G-17 or G-34), or other gastrin analogues.

-

Nasogastric Tube: For aspiration of gastric contents.

-

Suction Pump: For continuous or intermittent aspiration.

-

pH Meter: To measure the pH of the gastric aspirate.

-

Titration Equipment: Burette, standardized sodium hydroxide (NaOH) solution, and a pH indicator or pH meter.

Procedure:

-

Fasting: The subject fasts overnight to ensure a basal state of gastric secretion.

-

Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach.

-

Basal Acid Output (BAO) Measurement: Gastric juice is collected for a baseline period (e.g., one hour, in 15-minute aliquots) to determine the basal acid output.[19]

-

Stimulation: The gastrin stimulant is administered, typically via subcutaneous or intravenous injection.[19][20]

-

Maximal Acid Output (MAO) Measurement: Following stimulation, gastric juice is collected for a defined period (e.g., one hour, in 15-minute aliquots) to determine the maximal acid output.[19]

-

Titration: The volume of each gastric juice sample is measured, and the acid concentration is determined by titrating an aliquot with a standardized NaOH solution to a neutral pH (e.g., 7.0 or 7.4).[20]

-

Calculation: The acid output for each collection period is calculated by multiplying the acid concentration by the volume of the sample. The BAO and MAO are expressed in millimoles of HCl per hour (mmol/hr).[19]

The Gastrin Signaling Pathway

Gastrin exerts its physiological effects primarily through the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor, a G-protein coupled receptor.[21][22][23] The binding of gastrin to the CCKBR on parietal cells and enterochromaffin-like (ECL) cells initiates a cascade of intracellular events leading to gastric acid secretion and cell growth.

Signaling Cascade Overview:

-

Receptor Binding: Gastrin binds to the CCKBR on the cell surface.

-

G-Protein Activation: This binding activates the heterotrimeric G-protein Gq/11.

-

PLC Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

PKC Activation: DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC and other signaling molecules trigger downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which ultimately leads to the physiological responses of gastric acid secretion and cell proliferation.[23]

Signaling Pathway Diagram:

Conclusion

The discovery of "this compound" was a landmark achievement in gastroenterology, transforming our understanding of gut hormone physiology. The pioneering work of Yalow, Berson, Gregory, and Tracy not only identified a new member of the gastrin family but also highlighted the importance of molecular heterogeneity in hormone function. The development of sophisticated analytical techniques, such as RIA, was crucial to this discovery and continues to be fundamental in endocrine research. For drug development professionals, a thorough understanding of the different forms of gastrin, their physiological roles, and their signaling pathways is essential for the design of novel therapeutics targeting gastrin-related disorders, from peptic ulcer disease to certain types of cancer. The ongoing research in this field promises to further unravel the complexities of gastrin biology and its implications for human health.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. Isolation of two "big gastrins" from Zollinger-Ellison tumour tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. Gastrin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of biological activity and disappearance rates of synthetic this compound, little gastrin and minigastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Similar acid stimulatory potencies of synthetic human big and little gastrins in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clearance rate, half-life, and secretory potency of human gastrin-17-I in different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gastrin 17 and gastrin 34, before and after a meal, in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular forms of gastrin in peptic ulcer: comparison of serum and tissue concentrations of G17 and G34 in gastric and duodenal ulcer subjects [pubmed.ncbi.nlm.nih.gov]

- 13. Serum gastrin in Zollinger-Ellison syndrome: I. Prospective study of fasting serum gastrin in 309 NIH patients and comparison with 2229 cases from the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zollinger-Ellison syndrome and antral G-cell hyperfunction in patients with resistant duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gastrinoma and Zollinger Ellison syndrome: A roadmap for the management between new and old therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. researchgate.net [researchgate.net]

- 18. upcollege.ac.in [upcollege.ac.in]

- 19. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 20. m.youtube.com [m.youtube.com]

- 21. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 22. genecards.org [genecards.org]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Intricacies of "Big Gastrin" Gene Expression and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing the expression and regulation of the "big gastrin" gene (GAST). It is designed to be a comprehensive resource, detailing the signaling pathways, experimental methodologies, and quantitative data relevant to the study of this important peptide hormone precursor.

Introduction to "this compound" and its Precursor